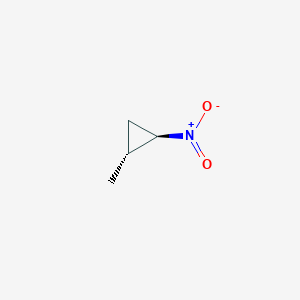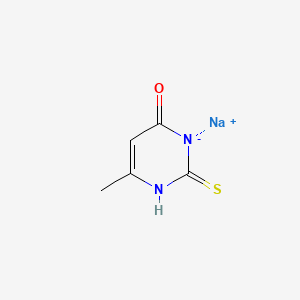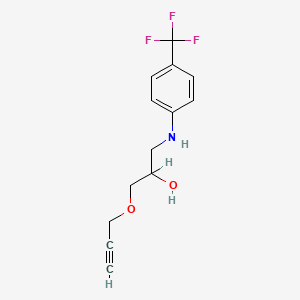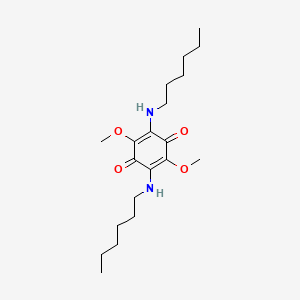
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of cyclohexa-2,5-diene-1,4-diones, which are characterized by a six-membered ring with two double bonds and two ketone groups
準備方法
The synthesis of 2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-diene-1,4-dione core: This can be achieved through the oxidation of a suitable precursor, such as a substituted benzene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of hexylamino groups: The hexylamino groups can be introduced via nucleophilic substitution reactions, where hexylamine reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
化学反応の分析
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione structure into diols or other reduced forms, depending on the reducing agents used.
Substitution: The hexylamino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
作用機序
The mechanism of action of 2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through various pathways. The hexylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Bis(hexylamino)-3,6-dimethyl-1,4-benzoquinone: This compound has a similar structure but with methyl groups instead of methoxy groups, leading to different chemical reactivity and applications.
2,5-Bis(alkylamino)-1,4-benzoquinones: These compounds have various alkylamino groups and are used in different chemical and biological applications.
Poly(2,5-bis(N-methyl-N-hexylamino)phenylene vinylene): This polymeric compound has similar hexylamino groups and is used in materials science and engineering.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
7180-89-4 |
|---|---|
分子式 |
C20H34N2O4 |
分子量 |
366.5 g/mol |
IUPAC名 |
2,5-bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H34N2O4/c1-5-7-9-11-13-21-15-17(23)20(26-4)16(18(24)19(15)25-3)22-14-12-10-8-6-2/h21-22H,5-14H2,1-4H3 |
InChIキー |
SCTKPANJCGRCJC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


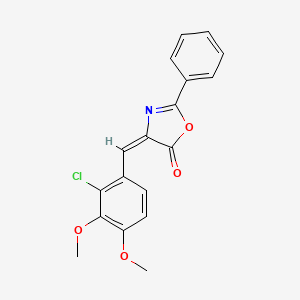
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
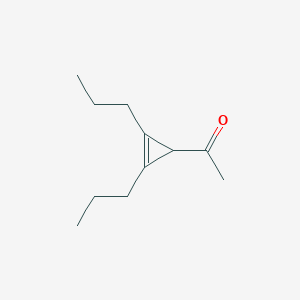
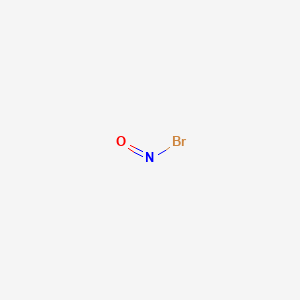

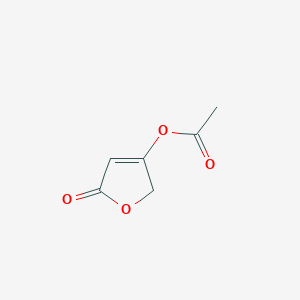
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

